molecular formula C11H10N2O2 B13102326 Methyl 6-(1-cyanocyclopropyl)nicotinate CAS No. 1956381-46-6

Methyl 6-(1-cyanocyclopropyl)nicotinate

Cat. No.: B13102326
CAS No.: 1956381-46-6
M. Wt: 202.21 g/mol
InChI Key: UQFHCQBFEAIDDC-UHFFFAOYSA-N
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Description

Methyl 6-(1-cyanocyclopropyl)nicotinate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.2093 It is a derivative of nicotinic acid, featuring a cyanocyclopropyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C to achieve complete esterification . This process results in the formation of the desired ester compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-cyanocyclopropyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 6-(1-cyanocyclopropyl)nicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

1956381-46-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-(1-cyanocyclopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-2-3-9(13-6-8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

UQFHCQBFEAIDDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2(CC2)C#N

Origin of Product

United States

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